1,4-Dioxaspiro[5.5]undecan-2-one is a complex organic compound characterized by its unique spirocyclic structure, which includes a dioxane ring fused to a cyclohexane framework. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The compound's molecular formula is , with a molecular weight of 170.21 g/mol. Its International Union of Pure and Applied Chemistry name is 1,4-dioxaspiro[5.5]undecan-2-one, and it is identified by the CAS number 959010-42-5. The compound can be synthesized through various methods, although industrial production techniques are not extensively documented in the literature .
1,4-Dioxaspiro[5.5]undecan-2-one belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. It also falls under the category of dioxane derivatives, which are cyclic ethers containing two oxygen atoms in their structure.
The synthesis of 1,4-dioxaspiro[5.5]undecan-2-one can be achieved through several methods, including:
The molecular structure of 1,4-dioxaspiro[5.5]undecan-2-one features a spirocyclic arrangement with two fused rings:
The structural representation can be summarized with the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | 1,4-Dioxaspiro[5.5]undecan-2-one |
| InChI | InChI=1S/C9H14O3/c10-8-6-11-7-9(12-8)4-2-1-3-5-9/h1-7H2 |
| InChI Key | SPFRAIIMLXOFFM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)COCC(=O)O2 |
1,4-Dioxaspiro[5.5]undecan-2-one undergoes several notable chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1,4-dioxaspiro[5.5]undecan-2-one involves its ability to undergo various transformations based on its functional groups:
The physical properties of 1,4-dioxaspiro[5.5]undecan-2-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specifically documented |
| Melting Point | Not specifically documented |
| Solubility | Soluble in organic solvents like ethyl acetate |
These properties influence its reactivity and suitability for various applications.
1,4-Dioxaspiro[5.5]undecan-2-one is utilized in several scientific domains:
This compound's distinct characteristics and reactivity patterns make it valuable for ongoing research and development in synthetic organic chemistry.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: